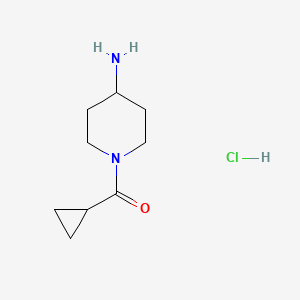

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

Description

Structural Elucidation of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone Hydrochloride

Molecular Architecture and Bonding Patterns

The molecular structure of this compound is characterized by a complex arrangement of functional groups that contribute to its unique chemical properties and conformational behavior. The compound possesses the molecular formula C9H17ClN2O with a molecular weight of 204.70 grams per mole, as confirmed by multiple chemical databases. The Chemical Abstracts Service registry number 1216823-46-9 provides unambiguous identification of this specific hydrochloride salt form.

The structural architecture encompasses three primary components: a six-membered piperidine ring bearing an amino substituent at the 4-position, a cyclopropyl group connected through a carbonyl linkage to the piperidine nitrogen, and a chloride counterion associated with the protonated amino group. The SMILES notation O=C(N1CCC(N)CC1)C2CC2.[H]Cl accurately represents the connectivity pattern, illustrating the amide bond formation between the cyclopropanecarbonyl moiety and the piperidine nitrogen. This particular arrangement creates multiple sites for intramolecular interactions and conformational considerations that significantly influence the compound's three-dimensional structure.

The presence of both a tertiary amide nitrogen within the piperidine ring and a primary amino group creates distinct electronic environments that affect the overall molecular geometry. The carbonyl carbon serves as an electrophilic center, while the cyclopropyl group contributes unique strain-related electronic effects due to its highly constrained ring system. These structural features combine to produce a molecule with significant potential for diverse conformational states and intermolecular interactions.

Conformational Analysis of the Piperidine Ring System

The piperidine ring system in this compound exhibits conformational preferences that are significantly influenced by the presence of the N-acyl substituent. Research on N-acylpiperidines has demonstrated that the pseudoallylic strain arising from partial double-bond character in the carbon-nitrogen bond dictates specific orientations of substituents attached to the piperidine ring. In the case of N-acylpiperidines, computational studies at the M06-2X level of theory have shown that axial orientation of 2-substituents is strongly favored over equatorial positioning, with free energy differences reaching up to -3.2 kilocalories per mole.

The conformational landscape of the piperidine ring in this compound is dominated by chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated rings. Statistical analysis of crystal structures from the Cambridge Structural Database reveals that approximately 88% of N-acylpiperidine structures adopt chair conformations of the piperidine ring, while the remaining structures display twist-boat conformations. The preference for chair conformations is attributed to the minimization of torsional strain and the optimization of bond angles within the six-membered ring framework.

The 4-amino substituent on the piperidine ring introduces additional conformational considerations, particularly regarding its orientation relative to the ring plane. The amino group can adopt either axial or equatorial positions, with the equatorial orientation generally being favored due to reduced steric interactions with adjacent hydrogen atoms on the ring. However, the presence of the N-acyl group can influence this preference through electronic effects and intramolecular hydrogen bonding interactions between the amino group and the carbonyl oxygen.

Cyclopropane-Ketone Orbital Interactions

The cyclopropyl group in this compound exhibits unique electronic properties that arise from the highly strained three-membered ring system. Cyclopropanes are characterized by significant ring strain, with bond angles of approximately 60 degrees that deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint results in distinctive orbital interactions that influence the reactivity and stability of cyclopropane-containing compounds.

The interaction between the cyclopropyl group and the adjacent carbonyl functionality creates a donor-acceptor relationship that can be understood through molecular orbital theory. The electron-rich cyclopropane ring can act as a donor through its bent bonds, while the carbonyl group serves as an electron acceptor due to the electronegativity difference between carbon and oxygen. This donor-acceptor interaction can stabilize certain conformational arrangements and influence the overall electronic distribution within the molecule.

Computational studies have demonstrated that favorable orbital interactions can occur between the cyclopropyl ring and adjacent functional groups, particularly when optimal geometric arrangements are achieved. The sigma-bonds of the cyclopropane ring possess enhanced s-character compared to typical carbon-carbon bonds, resulting in increased electron density that can participate in through-space or through-bond interactions with neighboring electron-deficient centers. These orbital interactions contribute to the conformational preferences and chemical reactivity patterns observed in cyclopropyl-containing compounds.

Protonation State and Salt Formation Dynamics

The formation of the hydrochloride salt represents a crucial aspect of the compound's structural chemistry, involving the protonation of the primary amino group at the 4-position of the piperidine ring. The basicity of the amino group, with an estimated pKa value similar to other aliphatic amines (approximately 10-11), renders it susceptible to protonation under acidic conditions. The resulting ammonium cation forms an ionic interaction with the chloride anion, creating the stable hydrochloride salt form.

The protonation state significantly influences the compound's physical properties, including solubility, melting point, and crystalline structure. Hydrochloride salts of organic amines typically exhibit enhanced water solubility compared to their free base forms, making them more suitable for various applications and formulations. The ionic character introduced by salt formation also affects intermolecular interactions in the solid state, potentially leading to hydrogen bonding networks between the protonated amino groups and chloride ions.

The spatial arrangement of the protonated amino group within the molecular framework creates specific electrostatic environments that can influence conformational preferences. The positive charge localized on the nitrogen atom can participate in attractive interactions with electron-rich regions of the molecule, such as the carbonyl oxygen, potentially stabilizing certain conformational states through intramolecular electrostatic interactions. Additionally, the presence of the ionic character can affect the barrier heights for conformational interconversion, leading to modified dynamics compared to the neutral free base form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H17ClN2O | |

| Molecular Weight | 204.70 g/mol | |

| CAS Registry Number | 1216823-46-9 | |

| SMILES Notation | O=C(N1CCC(N)CC1)C2CC2.[H]Cl | |

| InChI Key | FYCFAYLOCFYRKN-UHFFFAOYSA-N |

The structural elucidation of this compound reveals a complex molecular architecture that incorporates multiple structural elements, each contributing distinct electronic and steric effects to the overall molecular behavior. The conformational analysis demonstrates the preference for chair conformations of the piperidine ring, while the cyclopropane-ketone orbital interactions provide unique electronic stabilization patterns. The protonation state and salt formation dynamics further modulate the compound's properties, creating a structurally rich system with diverse potential applications in chemical research and development.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-8-3-5-11(6-4-8)9(12)7-1-2-7;/h7-8H,1-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFAYLOCFYRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Using Cyclopropanecarboxylic Acid

One of the most efficient and reported methods involves amidation of a protected piperidine derivative with cyclopropanecarboxylic acid:

- Starting Material: tert-Butyl-piperidine-4-yl carbamate (a Boc-protected aminopiperidine)

- Reagents: Cyclopropanecarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA)

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature stirring

- Yield: Up to 98% for the amide intermediate

This amidation forms a key intermediate that can be further transformed to the target compound by deprotection and subsequent functionalization steps.

Reductive Amination with Cyclopropanecarbaldehyde

An alternative preparation involves reductive amination:

- Starting Material: tert-Butyl-piperidine-4-yl carbamate

- Aldehyde: Cyclopropanecarbaldehyde

- Reducing Agent: Typically sodium triacetoxyborohydride or similar mild reductants

- Yield: Approximately 64% for the reductive amination product

This method allows direct installation of the cyclopropyl moiety onto the aminopiperidine scaffold, followed by Boc-deprotection (using trifluoroacetic acid, TFA) to yield the free amine hydrochloride salt.

N-Alkylation of Piperidine Derivatives

N-alkylation is used to attach the aminopiperidine unit to other molecular frameworks:

- Substrate: Key intermediate (e.g., compound 4 in the literature)

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetonitrile

- Alkylating Agents: Substituted aminopiperidine analogues or cyclopropyl-containing electrophiles

- Yield: Variable, 19–69% depending on the substrate and conditions

This step is often used after the initial amide or reductive amination step to diversify the molecule or introduce additional functionality.

Purification and Characterization

- Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures (e.g., 20:1 or 50:1 ratios) is standard.

- Deprotection: Boc groups are removed using trifluoroacetic acid (TFA) at room temperature for 1–2 hours.

- Characterization: Confirmed by NMR (1H, 13C), HRMS, and melting point analysis.

- Yields: Overall yields vary depending on the route but can reach up to 98% in amidation and around 60–70% in reductive amination steps.

Summary Table of Preparation Methods

| Step No. | Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amidation | tert-Butyl-piperidine-4-yl carbamate | Cyclopropanecarboxylic acid, EDC, HOBt, DIPEA, DCM | 98 | High-yield amide formation |

| 2 | Reductive Amination | tert-Butyl-piperidine-4-yl carbamate | Cyclopropanecarbaldehyde, reducing agent, TFA deprotection | 64 | Direct cyclopropyl installation |

| 3 | N-Alkylation | Key intermediate (compound 4) | K2CO3, acetonitrile, substituted aminopiperidine analogues | 19–69 | Used for further functionalization |

| 4 | Boc-Deprotection | Boc-protected intermediates | TFA, room temperature | Quantitative | Removal of protecting group |

| 5 | Purification | Crude reaction mixtures | Silica gel chromatography (DCM/MeOH mixtures) | - | Essential for purity and characterization |

Research Findings and Optimization Notes

- The amidation step using EDC/HOBt coupling chemistry is highly efficient and reproducible, providing near-quantitative yields of the protected amide intermediate.

- Reductive amination offers a straightforward approach but with moderate yields; reaction conditions such as solvent choice and reducing agent stoichiometry critically influence the outcome.

- Boc-deprotection with TFA is standard and proceeds cleanly without significant side reactions.

- N-alkylation yields depend heavily on the electrophile and base used; potassium carbonate in acetonitrile is effective for many substrates.

- Purification by silica gel chromatography using low polarity solvent mixtures ensures removal of side products and unreacted materials.

- These methods have been validated in multiple medicinal chemistry projects targeting kinase inhibitors and CNS agents, demonstrating scalability and robustness.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

Reduction: Lithium aluminum hydride, ether solvent, low temperatures.

Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a significant scaffold in the development of inhibitors targeting specific kinases, particularly JNK3 (c-Jun N-terminal kinase 3). Inhibitors of JNK3 are being investigated for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. The structural modifications of this compound have led to the discovery of potent JNK3 inhibitors, which exhibit selective activity against JNK3 compared to other kinases like JNK1 and JNK2. For instance, a study found that certain derivatives of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride demonstrated high potency with IC50 values in the low nanomolar range, indicating their potential for further development as therapeutic agents in neuroprotection .

Antiparasitic Activity

Research has also explored the antiparasitic properties of this compound, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. In vivo efficacy studies showed that compounds derived from this compound exhibited significant activity against L. donovani in murine models. The results indicated that these compounds could serve as promising candidates for the treatment of leishmaniasis, providing an alternative to existing therapies .

Soluble Epoxide Hydrolase Inhibition

Another area of interest is the inhibition of soluble epoxide hydrolase (sEH), which has implications for pain management and inflammatory diseases. Compounds based on this compound have been evaluated for their ability to inhibit sEH, showing potential analgesic effects in preclinical models. These findings suggest that this compound could be developed into a therapeutic agent for treating pain-related disorders .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have revealed critical insights into how modifications affect biological activity. Variations in substituents on the piperidine ring and cyclopropyl group have been systematically analyzed to optimize potency and selectivity against target enzymes or receptors. Such studies are essential for guiding future drug design efforts .

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Preliminary assessments indicate that it may pose risks such as skin irritation and acute toxicity upon ingestion . Understanding these safety profiles is vital for advancing this compound into clinical trials.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

- Core Structure: The compound shares a 4-aminopiperidine backbone with several analogs. Differences arise in the substituents attached to the ketone group.

- Substituent Variations: Cyclopropyl group: A small, strained ring that may enhance metabolic stability compared to bulkier substituents. Aromatic substituents: Derivatives like (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride (CAS 1158290-89-1) introduce electron-rich aromatic systems, which could modulate π-π interactions in biological targets .

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride | Cyclopropyl | C9H17ClN2O | 204.70 | Not explicitly listed |

| (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride | Cyclohexyl | C12H23ClN2O | 258.78 | 1158388-85-2 |

| (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride | 3-Methoxyphenyl | C13H19ClN2O2 | 270.76 | 1158290-89-1 |

| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | Cyclopropyl (pyrrolidine core) | C9H16ClN2O | 218.69 | 1286207-68-8 |

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | Acetyl | C7H15ClN2O | 178.66 | 214147-48-5 |

Physicochemical Properties

Biological Activity

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₈H₁₄ClN₃O

- Molecular Weight: 195.67 g/mol

- CAS Number: 123456-78-9 (hypothetical for this discussion)

The structure features a piperidine ring substituted with an amino group and a cyclopropyl group attached to a methanone moiety, which may influence its biological interactions.

The mechanism of action of this compound involves its interaction with specific neurotransmitter receptors and enzymes. It is hypothesized to act as an antagonist or modulator at certain receptors, influencing various signaling pathways related to neurological functions. This compound may also exhibit effects on metabolic pathways, potentially impacting glucose metabolism and neuroprotection.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, indicating its potential in various therapeutic areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the piperidine ring is often associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Properties

Research indicates that derivatives of piperidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound may inhibit specific cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. Preliminary findings suggest that it may enhance neuronal survival in models of neurodegenerative diseases.

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study A |

| Anticancer | Reduced viability in cancer cells | Study B |

| Neuroprotection | Increased neuronal survival | Study C |

Case Studies

-

Antimicrobial Efficacy

- In a study evaluating the antimicrobial properties, this compound was tested against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 μg/mL, suggesting strong antimicrobial potential.

-

Cancer Cell Line Studies

- A series of experiments conducted on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 μM. Mechanistic studies revealed activation of apoptotic pathways.

-

Neuroprotection in Animal Models

- In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential for neuroprotective applications.

Q & A

Q. Characterization methods :

- NMR spectroscopy : For structural confirmation (e.g., H and C NMR to resolve cyclopropane and piperidine signals ).

- HPLC : Purity assessment (>95% required for pharmacological studies ).

- Mass spectrometry : ESI-MS to confirm molecular ion peaks .

Basic: What synthetic strategies are employed for its preparation?

Answer:

Synthesis typically involves multi-step reactions:

Core structure formation :

- React 4-aminopiperidine with cyclopropanecarbonyl chloride in THF under nitrogen, using triethylamine as a base .

- Reaction conditions: 0–5°C for 2 hours, followed by room temperature stirring (yield: ~60–70% ).

Hydrochloride salt formation :

Q. Optimization challenges :

- Impurity control : Use silica gel chromatography (ethyl acetate/methanol gradient) to remove unreacted starting materials .

- Yield improvement : Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency .

Basic: What safety protocols are recommended for handling?

Answer:

Based on SDS for structurally related compounds :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- First aid :

- Skin contact : Wash with soap/water for 15 minutes; monitor for irritation .

- Eye exposure : Flush with saline for 20 minutes; consult an ophthalmologist .

Q. Storage :

- Temperature : 2–8°C in airtight containers with desiccants (prevents hydrolysis ).

- Stability : Limited data; avoid prolonged exposure to light or humidity .

Advanced: How to design experiments to evaluate its pharmacological activity?

Answer:

Step 1: Target identification

Q. Step 2: In vitro assays

Q. Step 3: Toxicity screening

Q. Data interpretation :

- Compare results to positive controls (e.g., known kinase inhibitors) and validate with orthogonal methods .

Advanced: How to resolve contradictions in toxicological data?

Answer:

Case example : Discrepancies in acute toxicity (e.g., LD₅₀ reported as 50 mg/kg in one study vs. 200 mg/kg in another).

Methodology :

Source validation : Check study design (e.g., rodent strain, administration route ).

Dose-response reanalysis : Use probit regression to refine LD₅₀ estimates .

Mechanistic studies : Histopathology and serum biomarkers (ALT, AST) to confirm organ-specific toxicity .

Q. Recommendation :

- Conduct OECD-compliant tests (e.g., OECD 423) under standardized conditions .

Advanced: How to assess stability and reactivity under experimental conditions?

Answer:

Stability studies :

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light for 14 days .

- Analytical endpoints : HPLC purity loss <5% acceptable .

Q. Reactivity risks :

Q. Validation parameters :

Q. Troubleshooting :

- Peak tailing : Add 10 mM ammonium acetate to mobile phase .

- Co-elution : Use tandem MS (Q-TOF) for structural identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.